Cas no 898407-06-2 (N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide)

N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide
- HMS3038M24
- SMR000811266
- MLS001234639
- AKOS024661340
- N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
- CHEMBL1882545
- F2571-0586
- N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide
- 898407-06-2
- N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
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- Inchi: 1S/C23H30N4O4S/c1-17-8-9-18(2)21(14-17)32(30,31)27-13-4-3-7-20(27)10-12-25-22(28)23(29)26-16-19-6-5-11-24-15-19/h5-6,8-9,11,14-15,20H,3-4,7,10,12-13,16H2,1-2H3,(H,25,28)(H,26,29)
- InChI Key: QHPINBRDBHLGAI-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=CC=1C)(N1CCCCC1CCNC(C(NCC1C=NC=CC=1)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 458.19877662g/mol
- Monoisotopic Mass: 458.19877662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 117Ų
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0586-2μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-1mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-10μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-5mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-15mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-20μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-25mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-75mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-4mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0586-3mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide |
898407-06-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide Related Literature
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide
Comprehensive Analysis of N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide (CAS No. 898407-06-2)
The compound N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide, identified by its CAS No. 898407-06-2, is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a piperidine core, a 2,5-dimethylbenzenesulfonyl group, and a pyridin-3-yl moiety, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymes or receptors, which aligns with current trends in precision medicine and personalized therapeutics.
In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in cancer research, neurodegenerative diseases, and metabolic disorders. The unique structural features of CAS No. 898407-06-2 suggest it could play a role in these areas. For instance, the sulfonyl and pyridine groups are known to enhance binding affinity and selectivity, which are critical for developing next-generation therapeutics. This has led to increased searches for "piperidine derivatives in drug discovery" and "benzenesulfonyl compounds in medicinal chemistry," reflecting the growing interest in such molecules.
From a synthetic chemistry perspective, N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide presents both challenges and opportunities. The incorporation of a piperidin-2-ylethyl chain requires precise control over stereochemistry, while the ethanediamide linker offers flexibility for further functionalization. These attributes make it a valuable scaffold for combinatorial chemistry and high-throughput screening, topics frequently searched by chemists and pharmacologists. Additionally, its lipophilicity and hydrogen-bonding capacity are key parameters being explored in "ADME optimization" and "drug-likeness prediction," which are hot topics in the pharmaceutical industry.
The compound's potential extends beyond therapeutics. Its structural complexity makes it a candidate for studying molecular interactions and protein-ligand binding, areas gaining traction due to the rise of computational chemistry and AI-driven drug design. Searches for "molecular docking studies" and "QSAR modeling" often highlight the need for diverse chemical libraries, where CAS No. 898407-06-2 could be a valuable addition. Furthermore, its heterocyclic nature aligns with the increasing focus on "fragment-based drug design" and "scaffold hopping," strategies aimed at improving drug efficacy and reducing side effects.
In conclusion, N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(pyridin-3-yl)methylethanediamide represents a compelling case study in modern chemical research. Its multifaceted applications, from drug development to computational modeling, underscore its relevance in addressing contemporary scientific challenges. As the demand for innovative compounds grows, this molecule is poised to attract further attention, particularly in fields prioritizing structure-activity relationships and targeted therapy. For researchers and industry professionals, understanding its properties and potential is essential for leveraging its full capabilities.
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